molecular formula C6H10ClNO3 B1391772 Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride CAS No. 1242267-85-1

Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1391772
CAS No.: 1242267-85-1
M. Wt: 179.6 g/mol
InChI Key: GKFIQZRZCIAUMW-UHFFFAOYSA-N
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Description

Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a ketone group at the 2-position and a methyl ester at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility and stability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways. Its pyrrolidine core and functional groups make it a versatile scaffold for drug development .

Properties

IUPAC Name

methyl 2-oxopyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c1-10-6(9)4-2-3-7-5(4)8;/h4H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFIQZRZCIAUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxopyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-oxopyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain substituted pyrrolidine derivatives can induce cytotoxicity in cancer cell lines such as A549 (lung adenocarcinoma) and are being explored for their potential as novel anticancer agents .
  • Antimicrobial Properties : Some derivatives have been screened against multidrug-resistant bacterial and fungal pathogens, showing promising antimicrobial activity. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine structure can enhance efficacy against Gram-positive bacteria .

Enzyme Catalysis

The compound has also been investigated for its catalytic properties in organic reactions. Specifically, it has been evaluated as a chiral catalyst in asymmetric synthesis, where it may offer advantages over traditional catalysts like L-Proline. Studies have indicated that enantiomeric excess can be improved using these pyrrolidine-based catalysts in reactions such as Michael additions and aldol reactions .

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer effects of various 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The results showed that specific substitutions on the pyrrolidine ring significantly increased cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

In another investigation, libraries of pyrrolidine derivatives were screened for their antimicrobial activity against WHO-priority pathogens. The findings highlighted several promising candidates that demonstrated effective inhibition at low concentrations, indicating their potential for development into new antimicrobial agents .

Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical SynthesisIntermediate for synthesizing anticancer and antimicrobial agents
Asymmetric CatalysisUsed as a chiral catalyst to enhance enantiomeric excess in organic reactions
Antimicrobial ResearchDemonstrated activity against multidrug-resistant pathogens

Mechanism of Action

The mechanism of action of methyl 2-oxopyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride and related compounds are critical for understanding its pharmacological and chemical properties. Below is a detailed analysis:

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Salt Form Key Applications/Activities
Methyl 2-oxopyrrolidine-3-carboxylate HCl C₆H₁₀ClNO₃ 179.61 2-oxo, 3-carboxylate methyl ester Methyl Hydrochloride Intermediate in MAO inhibitors
Ethyl 2-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ 157.17 2-oxo, 3-carboxylate ethyl ester Ethyl None Synthetic precursor
Ethyl pyrrolidine-3-carboxylate HCl C₇H₁₃NO₂·HCl 195.65 3-carboxylate ethyl ester Ethyl Hydrochloride Chiral building block
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 5-oxo, 3-carboxylic acid None None Metabolic studies
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl C₂₂H₂₇ClN₂O₄ 418.91 Complex indole alkaloid backbone Methyl Hydrochloride Adrenergic receptor modulation

Functional and Pharmacological Differences

  • Oxo Position : The 2-oxo group distinguishes it from 1-methyl-5-oxopyrrolidine-3-carboxylic acid (), where the ketone at position 5 alters hydrogen-bonding interactions and enzymatic recognition.
  • Salt Form : Hydrochloride salts (e.g., Ethyl pyrrolidine-3-carboxylate HCl) improve aqueous solubility compared to free bases, critical for drug formulation .
  • In contrast, yohimbine derivatives () target adrenergic receptors .

Biological Activity

Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which plays a crucial role in its biological activity. The compound can be represented as follows:

  • Chemical Formula : C6_6H9_9ClN2_2O3_3
  • Molecular Weight : 192.60 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on enzyme inhibition and receptor binding. Its potential applications include:

  • Antimicrobial Activity : The compound has been studied for its effects against multidrug-resistant pathogens.
  • Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects on cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound's structural conformation allows it to fit into the active sites of these enzymes, modulating their activity and leading to various biological responses.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of methyl 2-oxopyrrolidine-3-carboxylate against Gram-positive bacteria and fungi. The results indicated structure-dependent activity:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus>128 µg/mL
1bAcinetobacter baumannii128 µg/mL
Ester 2bMethicillin-resistant S. aureus64 µg/mL

These findings highlight the potential for developing novel antimicrobial agents based on this scaffold .

2. Anticancer Activity

In vitro studies focused on the anticancer properties of methyl 2-oxopyrrolidine-3-carboxylate derivatives against A549 lung cancer cells demonstrated significant cytotoxic effects:

CompoundViability (%)IC50 (µM)
Control100-
1a63.4-
1b21.2-
Ester 2a71.3-

The compound with a 3,5-dichloro substitution exhibited the highest anticancer activity, reducing cell viability significantly compared to untreated controls (p < 0.05) .

Case Study: Antimicrobial Resistance

In a clinical setting, derivatives of methyl 2-oxopyrrolidine-3-carboxylate were tested against strains harboring resistance genes. The study found that certain modifications enhanced the compounds' efficacy against resistant strains, suggesting a promising avenue for drug development targeting resistant pathogens .

Case Study: Cancer Cell Lines

Another study assessed the effects of these compounds on various cancer cell lines, including A549 and RPMI 8226 (multiple myeloma). Results indicated that specific structural modifications significantly improved anticancer activity, warranting further investigation into their mechanisms and potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing methyl 2-oxopyrrolidine-3-carboxylate hydrochloride?

The compound is synthesized via neutralization of diastereohomogeneous dimethyl 3-aryl(pyridyl)glutamate hydrochlorides. This involves reacting glutamic acid derivatives with methanol under acidic conditions to form the methyl ester, followed by cyclization to yield the pyrrolidinone scaffold. Hydrochloride salt formation is achieved by treating the free base with HCl . Purity is typically assessed using HPLC (≥95% purity criteria) .

Q. How is the structural conformation of this compound analyzed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and ring puckering parameters. The puckering amplitude (q) and phase angle (φ) are calculated to quantify deviations from planarity in the pyrrolidine ring . For example, reports dihedral angles between the pyrrolidinone ring and substituents using crystallographic data .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ester group (δ ~3.7 ppm for methoxy) and carbonyl signals (δ ~170-175 ppm).
  • IR : Stretching vibrations for C=O (ester: ~1740 cm⁻¹; lactam: ~1680 cm⁻¹) and N–H (if present) are key identifiers.
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can diastereoselective synthesis of methyl 2-oxopyrrolidine-3-carboxylate derivatives be optimized?

describes a method using chiral glutamic acid precursors to control stereochemistry. Key factors include:

  • Temperature : Lower temperatures (0–5°C) reduce racemization during esterification.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Acid catalysts : HCl in methanol drives both esterification and hydrochloride salt formation .

Q. What computational approaches are used to predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like nitric oxide synthase (NOS). Pharmacophore models based on the pyrrolidinone core and ester group can guide SAR studies. links analogous compounds to nitric oxide modulation, suggesting potential vasodilatory or anti-inflammatory applications .

Q. How do researchers resolve contradictions in crystallographic data for polymorphic forms?

Contradictions arise from differing crystallization conditions (e.g., solvent, temperature). Strategies include:

  • Rietveld refinement : Analyzes powder XRD data to distinguish polymorphs.
  • DSC/TGA : Detects thermal stability differences between forms.
  • Hirshfeld surface analysis : Maps intermolecular interactions to explain packing variations .

Q. What analytical methods ensure batch-to-batch consistency in pharmacological studies?

  • HPLC-MS : Quantifies impurities (e.g., unreacted starting materials, hydrolysis byproducts).
  • Chiral chromatography : Validates enantiomeric excess (>99% for diastereohomogeneous batches).
  • Elemental analysis : Confirms C/H/N/O ratios within ±0.4% of theoretical values .

Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected splitting patterns for the pyrrolidine ring protons?

Dynamic puckering of the five-membered ring causes conformational exchange broadening. Solutions:

  • Low-temperature NMR : Slows ring inversion, resolving distinct signals.
  • COSY/NOESY : Correlates protons across puckered conformers .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Electron-withdrawing substituents (e.g., nitro groups) on the aryl/pyridyl ring enhance electrophilic reactivity.
  • Methyl ester vs. ethyl ester : Methyl derivatives show higher metabolic stability in hepatic microsome assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.